D-Pemetrexed Hydrate is a pharmaceutical compound primarily used in cancer treatment, specifically for non-small cell lung cancer and malignant pleural mesothelioma. It is the disodium salt of pemetrexed, which is a multitargeted antifolate that inhibits several enzymes involved in nucleotide synthesis, thereby interfering with DNA and RNA synthesis in rapidly dividing cells.
D-Pemetrexed Hydrate is derived from L-glutamic acid and is classified as an antineoplastic agent. The compound has been marketed under various trade names, including Alimta, and is administered intravenously. Its chemical formula is , indicating that it exists as a hemipentahydrate form.
The synthesis of D-Pemetrexed Hydrate involves several key steps, primarily focusing on the formation of the disodium salt from its precursor compounds.
The synthesis process can yield various polymorphic forms of D-Pemetrexed, including stable amorphous and crystalline hydrates, which are characterized using techniques like high-performance liquid chromatography and powder X-ray diffraction .
D-Pemetrexed Hydrate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure includes:
The empirical formula can be represented as , indicating a molecular weight of approximately 517.37 g/mol .
The primary chemical reactions involving D-Pemetrexed Hydrate include:
D-Pemetrexed functions primarily through its action as an antimetabolite:
D-Pemetrexed Hydrate exhibits several notable physical and chemical properties:
D-Pemetrexed Hydrate is primarily used in oncology for:
The ongoing research into its polymorphic forms continues to provide insights into optimizing formulations for improved therapeutic outcomes .
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7